![molecular formula C7H3Cl2NOS B1317157 4,7-Dichlorobenzo[d]thiazol-2(3H)-one CAS No. 87553-89-7](/img/structure/B1317157.png)
4,7-Dichlorobenzo[d]thiazol-2(3H)-one
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Overview
Description
4,7-Dichlorobenzo[d]thiazol-2(3H)-one is a chemical compound with the molecular formula C7H3Cl2NOS . It is used in research and has various applications in the field of chemistry .
Synthesis Analysis
The synthesis of 4,7-Dichlorobenzo[d]thiazol-2(3H)-one involves the use of sulfuric acid and ammonium bromide at a temperature of 100°C for approximately 0.83 hours . The reaction mixture is then cooled to room temperature and poured onto ice water, forming a white precipitate .Molecular Structure Analysis
The molecular structure of 4,7-Dichlorobenzo[d]thiazol-2(3H)-one consists of 12 heavy atoms, 9 of which are aromatic . The compound has no rotatable bonds and has one hydrogen bond acceptor and one hydrogen bond donor .Physical And Chemical Properties Analysis
4,7-Dichlorobenzo[d]thiazol-2(3H)-one has a molecular weight of 219.09 . It has a high gastrointestinal absorption and is BBB permeant . The compound is soluble, with a solubility of 0.0327 mg/ml .Scientific Research Applications
4,7-Dichlorobenzo[d]thiazol-2(3H)-one: A Comprehensive Analysis of Scientific Research Applications:
Antimicrobial Activity
This compound has been utilized in the design and synthesis of novel series of substituted benzothiazoles with antimicrobial properties. The structural elucidation through NMR, IR, and Mass spectral data supports their potential mode of action against microbial threats .
Anticancer Properties
Derivatives of 4,7-Dichlorobenzo[d]thiazol-2(3H)-one have shown promise in anticancer activity. Specifically, benzothiazole bearing 1,2,3-triazole derivatives have been tested against various human cancer cell lines, indicating a potential application in cancer therapeutics .
Cell Migration Inhibition
The compound’s derivatives have been evaluated for their ability to impede cell migration. This is crucial in the study of metastasis and the development of anti-metastatic agents in cancer treatment .
Pro-apoptotic Effects
Research has demonstrated that certain derivatives can exhibit pro-apoptotic effects, which are essential for inducing programmed cell death in cancer cells, thereby providing a pathway for cancer treatment .
Cell Cycle Arrest
The ability to induce cell cycle arrest is another significant application. This can halt the proliferation of cancer cells, providing a strategic point of intervention in cancer therapy .
Safety And Hazards
properties
IUPAC Name |
4,7-dichloro-3H-1,3-benzothiazol-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2NOS/c8-3-1-2-4(9)6-5(3)10-7(11)12-6/h1-2H,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYKCTNSTIFWLTL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1Cl)NC(=O)S2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2NOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40530851 |
Source
|
Record name | 4,7-Dichloro-1,3-benzothiazol-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40530851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,7-Dichlorobenzo[d]thiazol-2(3H)-one | |
CAS RN |
87553-89-7 |
Source
|
Record name | 4,7-Dichloro-1,3-benzothiazol-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40530851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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